4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(N,N-diphenyl-[1,1'-biphenyl]-4-amine)
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Description
4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(N,N-diphenyl-[1,1'-biphenyl]-4-amine) is a useful research compound. Its molecular formula is C98H72N4 and its molecular weight is 1305.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(N,N-diphenyl-[1,1'-biphenyl]-4-amine) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(N,N-diphenyl-[1,1'-biphenyl]-4-amine) including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the Covalent Organic Frameworks (COFs) . It acts as a butterfly-shaped bridging ligand linker for COFs .
Mode of Action
The compound is structurally composed of four 1,1’-biphenyl-4-carbaldehyde units that are connected by an ethene double bond . It forms imine or double bond linkages through polycondensation reactions .
Biochemical Pathways
The compound plays a crucial role in the formation of sp2-carbon-linked covalent organic frameworks (COFs) . This is achieved by using 2,2’- (1,4-phenylene)diacetonitrile and the compound as building blocks . The resulting COF is involved in various applications such as anode active materials, light-emitting diodes, and oil adsorption .
Result of Action
The compound contributes to the formation of COFs that emit bright yellow light with a solid-state photoluminescence quantum yield (PLQY) of 39.2% . When blended in epoxy resin at a concentration of 1.5 wt%, the COF phosphor gives cold WLED, with a color rendering index (CRI) of 83.4, Commission Internationale de L’Eclairage (CIE) chromaticity coordinate of (0.32, 0.29), and luminous efficiency (ηL) of 20.31 lm·W −1 .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, a superhydrophobic ether-based porous organic polymer (E-POP-1), prepared by the condensation of the compound and a pentaerythritol monomer, exhibits superhydrophobicity due to abundant ether groups . When coated on polyurethane as a sponge, E-POP-1@PU can rapidly and selectively adsorb various kinds of oils up to 82 times of its own weight, making it a great candidate for large-scale industrial separation of oils and water .
Biochemical Analysis
Biochemical Properties
The compound plays a significant role in biochemical reactions, particularly in the formation of covalent organic frameworks (COFs) . It interacts with various enzymes and proteins, forming a conjugated porous polymer through acid-catalysed Knoevenagel condensation . The nature of these interactions is primarily through the formation of imine or double bond linkages .
Cellular Effects
The effects of 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(N,N-diphenyl-[1,1’-biphenyl]-4-amine) on cellular processes are largely related to its influence on cell function. It impacts cell signaling pathways, gene expression, and cellular metabolism through its interactions with various biomolecules .
Molecular Mechanism
At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its mechanism of action involves the formation of covalent organic frameworks (COFs) through acid-catalysed Knoevenagel condensation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of the compound change over time. It demonstrates great stability, sustaining 500 cycles without significant loss of its capacity
Metabolic Pathways
The compound is involved in several metabolic pathways, interacting with various enzymes and cofactors
Transport and Distribution
The transport and distribution of the compound within cells and tissues are complex processes that involve various transporters and binding proteins . The compound’s localization or accumulation may be influenced by these interactions.
Properties
IUPAC Name |
N,N-diphenyl-4-[4-[1,2,2-tris[4-[4-(N-phenylanilino)phenyl]phenyl]ethenyl]phenyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C98H72N4/c1-9-25-85(26-10-1)99(86-27-11-2-12-28-86)93-65-57-77(58-66-93)73-41-49-81(50-42-73)97(82-51-43-74(44-52-82)78-59-67-94(68-60-78)100(87-29-13-3-14-30-87)88-31-15-4-16-32-88)98(83-53-45-75(46-54-83)79-61-69-95(70-62-79)101(89-33-17-5-18-34-89)90-35-19-6-20-36-90)84-55-47-76(48-56-84)80-63-71-96(72-64-80)102(91-37-21-7-22-38-91)92-39-23-8-24-40-92/h1-72H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBOVVTUHBQNPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=C(C5=CC=C(C=C5)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=C(C=C9)C1=CC=C(C=C1)N(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=C(C=C1)C1=CC=C(C=C1)N(C1=CC=CC=C1)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C98H72N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1305.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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